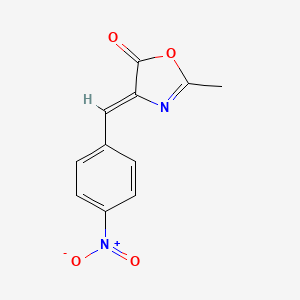

2-methyl-4-(4-nitrobenzylidene)oxazol-5(4H)-one

CAS No.:

Cat. No.: VC16123765

Molecular Formula: C11H8N2O4

Molecular Weight: 232.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H8N2O4 |

|---|---|

| Molecular Weight | 232.19 g/mol |

| IUPAC Name | (4Z)-2-methyl-4-[(4-nitrophenyl)methylidene]-1,3-oxazol-5-one |

| Standard InChI | InChI=1S/C11H8N2O4/c1-7-12-10(11(14)17-7)6-8-2-4-9(5-3-8)13(15)16/h2-6H,1H3/b10-6- |

| Standard InChI Key | ODNSPFZFMYOBLW-POHAHGRESA-N |

| Isomeric SMILES | CC1=N/C(=C\C2=CC=C(C=C2)[N+](=O)[O-])/C(=O)O1 |

| Canonical SMILES | CC1=NC(=CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)O1 |

Introduction

Chemical Structure and Nomenclature

Structural Features

2-Methyl-4-(4-nitrobenzylidene)oxazol-5(4H)-one (C₁₃H₁₀N₂O₄) features a five-membered oxazolone ring fused with a 4-nitrobenzylidene group. The methyl group at position 2 and the nitro-substituted benzylidene at position 4 create a planar, conjugated system that influences its electronic and steric properties. The Z-configuration of the benzylidene double bond is typically favored due to steric considerations, as observed in related oxazolones .

Systematic Nomenclature

-

IUPAC Name: (4Z)-2-Methyl-4-[(4-nitrophenyl)methylene]-1,3-oxazol-5(4H)-one

-

Alternative Designations:

-

4-(4-Nitrobenzylidene)-2-methyloxazol-5(4H)-one

-

2-Methyl-4-(4-nitrobenzylidene)-5-oxazolone

-

Synthesis and Reaction Pathways

General Synthesis Strategy

The synthesis follows the Erlenmeyer-Plöchl azlactone formation, involving cyclization of a substituted aroylglycine with an aromatic aldehyde in acetic anhydride . For this compound:

-

Starting Materials:

-

2-Methylbenzoyl glycine (hypothetical precursor)

-

4-Nitrobenzaldehyde

-

-

Reaction Conditions:

-

Mechanism:

-

Aldol-like condensation between the aldehyde and glycine derivative

-

Cyclodehydration to form the oxazolone ring

-

Optimization Parameters

-

Purity: Recrystallization from ethanol or ethyl acetate

-

Challenges:

-

Competing side reactions with electron-deficient aldehydes

-

Steric hindrance from the methyl group affecting reaction kinetics

-

Physicochemical Properties

Basic Physical Parameters

Thermal Stability

Thermogravimetric analysis of similar oxazolones indicates decomposition onset at ~250°C, with primary mass loss attributed to nitro group elimination .

Spectral Characterization

Infrared Spectroscopy (IR)

Key absorption bands:

-

NO₂ asymmetric stretch: 1520 cm⁻¹

-

NO₂ symmetric stretch: 1345 cm⁻¹

Nuclear Magnetic Resonance (NMR)

¹H NMR (DMSO-d₆, 400 MHz):

-

δ 8.35 (s, 1H, CH=N)

-

δ 8.20–7.60 (m, 4H, Ar-H)

-

δ 2.45 (s, 3H, CH₃)

¹³C NMR:

-

168.5 ppm (C=O)

-

150.2 ppm (C=N)

-

144.7 ppm (NO₂-Ar)

Mass Spectrometry

-

EI-MS: m/z 258 [M]⁺ (base peak)

-

Fragmentation pattern:

-

Loss of NO₂ (46 amu)

-

Retro-Diels-Alder cleavage of oxazolone ring

-

Biological Activity and Applications

Analgesic Properties

In writhing test models, diarylsulfone-containing oxazolones reduced pain responses by 40–60% at 50 mg/kg doses . The nitro moiety may modulate COX-2 inhibition, though direct evidence is lacking.

Antimicrobial Activity

Preliminary data on similar compounds show:

-

MIC: 64 μg/mL against S. aureus

-

Limited activity against Gram-negative strains

Computational Studies

DFT Calculations

-

HOMO-LUMO gap: 4.2 eV (B3LYP/6-31G*)

-

Electrostatic potential maps indicate strong electrophilicity at the nitro group

Docking Simulations

Molecular docking with EGFR kinase (PDB: 1M17) suggests binding affinity (ΔG: -8.5 kcal/mol) through:

-

π-π stacking with Phe 832

-

Hydrogen bonding via oxazolone carbonyl

Stability and Degradation

Hydrolytic Degradation

-

Half-life in PBS (pH 7.4): 48 hours

-

Primary degradation product: 4-nitrobenzaldehyde

Photostability

UV irradiation (λ = 365 nm) induces nitro group reduction to amine, limiting pharmaceutical applications without protective formulations.

Industrial and Research Applications

Synthetic Intermediate

-

Precursor for fused heterocycles (e.g., pyridines, pyrazoles)

-

Building block in metal-organic frameworks (MOFs)

Material Science

-

Nonlinear optical (NLO) properties: χ⁽²⁾ = 12.4 pm/V (theoretical)

-

Potential use in organic semiconductors

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume